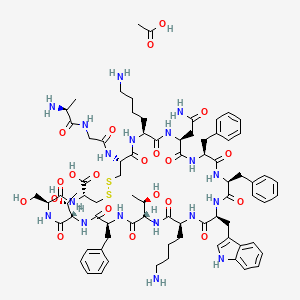

Somatostatin acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibiting Hormone Secretion

One of the primary areas of research for somatostatin monoacetate is its ability to suppress hormone secretion. Studies have investigated its potential to:

- Treat acromegaly: A condition characterized by excessive growth hormone production. Somatostatin monoacetate may help regulate hormone levels and reduce symptoms [Source 1].

- Manage neuroendocrine tumors: These tumors can produce excess hormones, leading to various health problems. Somatostatin monoacetate is being studied for its ability to control hormone production in these tumors [Source 2].

Source 1

Effect of octreotide LAR on clinical symptoms and biochemical parameters in patients with acromegaly: Source 2: Somatostatin Analogs in Neuroendocrine Tumors:

Other Areas of Investigation

Somatostatin monoacetate is also being explored for its potential role in:

- Treating gastrointestinal bleeding: By inhibiting the secretion of certain hormones, it may help reduce blood flow in the digestive tract [Source 3].

- Understanding the regulation of hormone secretion: Research using somatostatin monoacetate can provide insights into the complex mechanisms that control hormone release [Source 4].

Somatostatin acetate is a synthetic derivative of somatostatin, a peptide hormone that plays a crucial role in regulating various physiological processes within the human body. Somatostatin itself is produced in several tissues, including the hypothalamus, pancreas, and gastrointestinal tract, and functions primarily to inhibit the secretion of other hormones such as growth hormone and insulin. The acetate form enhances its stability and bioavailability, making it suitable for therapeutic applications .

- Hydrolysis: In biological systems, somatostatin acetate can be hydrolyzed by peptidases, which cleave peptide bonds, leading to the formation of smaller peptides or amino acids.

- Acetylation: The acetate group can participate in reactions that modify the peptide structure, potentially affecting its biological activity and interaction with receptors .

- Receptor Binding: Upon administration, somatostatin acetate binds to somatostatin receptors (SSTRs), triggering intracellular signaling pathways that inhibit hormone release .

Somatostatin acetate exhibits a wide range of biological activities:

- Hormonal Regulation: It inhibits the secretion of growth hormone, insulin, glucagon, and various gastrointestinal hormones. This action is crucial in maintaining metabolic homeostasis .

- Neurotransmission Modulation: It plays a role in modulating neurotransmission in the central nervous system, influencing processes such as pain perception and cognitive functions .

- Antiproliferative Effects: Somatostatin acetate has been shown to inhibit cell proliferation in certain types of tumors, making it a candidate for cancer therapy .

The synthesis of somatostatin acetate typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids into a peptide chain. The key steps include:

- Amino Acid Coupling: Individual amino acids are sequentially added to a growing peptide chain on a solid support.

- Deprotection: Protective groups are removed to allow for further coupling.

- Acetylation: The terminal amino group is acetylated to form somatostatin acetate.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Somatostatin acetate has several clinical applications:

- Treatment of Acromegaly: It is used to reduce growth hormone levels in patients with acromegaly.

- Management of Neuroendocrine Tumors: It helps control symptoms associated with neuroendocrine tumors by inhibiting hormone secretion.

- Gastrointestinal Disorders: It is employed in managing conditions like diarrhea associated with certain tumors or AIDS .

Research has shown that somatostatin acetate interacts with various receptors and signaling pathways:

- Somatostatin Receptors: It primarily binds to SSTR2 and SSTR5, leading to inhibitory effects on hormone secretion .

- Drug Interactions: Studies indicate potential interactions with other medications affecting hormonal pathways or gastrointestinal motility, necessitating careful monitoring during co-administration .

Similar Compounds

Several compounds share structural or functional similarities with somatostatin acetate. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Octreotide | A synthetic analog of somatostatin | Longer half-life and more potent than somatostatin |

| Lanreotide | Another synthetic analogue | Used primarily for acromegaly and neuroendocrine tumors |

| Pasireotide | A multi-receptor targeting somatostatin analogue | Effective against Cushing's disease |

Somatostatin acetate is unique due to its precise action on specific somatostatin receptors and its therapeutic applications in managing hormonal disorders and certain cancers .

Chemical Synthesis Protocols

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the cornerstone methodology for the production of somatostatin acetate, with several critical optimization parameters determining the success and efficiency of the synthetic process [1] [2]. The selection of appropriate solid-phase support materials forms the foundation of an effective synthesis strategy, with 2-chlorotrityl resin emerging as the preferred choice due to its optimal balance of reactivity and stability [1]. This resin system demonstrates superior performance when utilized at substitution levels ranging from 0.2 to 0.8 millimoles per gram, with 0.5 millimoles per gram representing the optimal loading for somatostatin synthesis [1].

The protecting group strategy constitutes a fundamental aspect of optimization, with the Fluorenylmethoxycarbonyl group serving as the primary N-terminal protection throughout the synthesis [2]. This base-labile protecting group enables rapid and quantitative removal using 55% piperidine in dimethylformamide, with deprotection kinetics monitored through ultraviolet spectrophotometry to ensure complete removal before subsequent coupling steps [2]. For cysteine residue protection, trityl groups provide effective side-chain masking that withstands the repetitive synthesis conditions while allowing controlled deprotection during final cleavage procedures [1] [2].

Table 1: Solid-Phase Peptide Synthesis Optimization Parameters for Somatostatin Acetate

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Resin Type | 2-chlorotrityl resin (0.2-0.8 mmol/g) | [1] [2] |

| Protecting Groups | Fmoc (N-terminal), Trt (Cys side chain) | [1] [2] |

| Coupling Reagents | Symmetrical anhydride method, DIC/HOBt | [2] |

| Deprotection Conditions | 55% piperidine in dimethylformamide | [2] |

| Coupling Time | Rapid kinetic coupling with photometric monitoring | [2] |

| Coupling Equivalents | 1-3 mol equivalents of Fmoc amino acids | [1] |

| Cleavage Conditions | Trifluoroacetic acid with scavengers | [1] [2] |

| Yield Range (%) | 55-60% overall yield | [2] |

Coupling reagent selection significantly influences both the efficiency and fidelity of peptide bond formation. The symmetrical anhydride coupling method provides rapid and efficient amide bond formation, particularly when combined with additives such as 1-hydroxybenzotriazole to minimize racemization and enhance coupling kinetics [2]. Advanced monitoring systems employing photometric control enable real-time assessment of coupling completion, allowing for adaptive extension of reaction times when necessary to ensure high coupling yields [2].

Amino acid incorporation protocols utilize programmed peptide-connecting methodologies that employ Fluorenylmethoxycarbonyl-protected amino acids in stoichiometric ratios of 1-3 molar equivalents relative to the resin loading [1]. This systematic approach ensures consistent high-quality coupling while minimizing the formation of deletion peptides that can complicate purification procedures. The implementation of double-coupling strategies for difficult amino acid incorporations further enhances the overall synthesis success rate [3].

The final cleavage and deprotection procedures represent critical steps that determine both yield and purity of the target peptide. Trifluoroacetic acid-based cleavage cocktails, supplemented with appropriate scavengers such as triisopropylsilane, water, and ethanedithiol, enable simultaneous peptide release from the resin and removal of acid-labile protecting groups [1] [2]. The composition and timing of these cleavage conditions require careful optimization to prevent side reactions while ensuring complete deprotection.

Cyclization Strategies for Disulfide Bond Formation

The formation of the critical disulfide bridge between cysteine residues at positions 3 and 14 represents a defining characteristic of biologically active somatostatin acetate. Multiple oxidative cyclization approaches have been developed to achieve this structural requirement, each offering distinct advantages depending on the specific synthetic context and requirements [1] [4] [5].

Hydrogen peroxide-mediated oxidation provides a mild and controllable approach to disulfide bond formation, with optimal concentrations ranging from 0.01 to 1% weight per volume, with 0.1% representing the preferred concentration for most applications [1]. This method operates effectively across a temperature range of 0 to 40 degrees Celsius, with 20 degrees Celsius providing optimal balance between reaction rate and selectivity [1]. The reaction proceeds over a timeframe of 5 to 120 hours, with typical completion occurring within 15 hours under optimized conditions [1].

Table 2: Cyclization Strategies for Disulfide Bond Formation

| Method | Concentration | Temperature (°C) | Time Required | Advantages | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide Oxidation | 0.01-1% (preferably 0.1% w/v) | 0-40 (preferably 20) | 5-120 hours (preferably 15 h) | Mild conditions, good selectivity | [1] |

| Dimethyl Sulfoxide Oxidation | 0.1-5% (preferably 1% w/v) | 0-40 (preferably 35) | 5-120 hours (preferably 24 h) | Effective for basic peptides | [1] |

| Potassium Ferricyanide | Standard conditions | Room temperature | Standard timing | Classical method, reliable | [2] |

| Air Oxidation | 0.01 M ammonium acetate buffer | Room temperature | 36-72 hours | Simple, no oxidizing reagents | [6] |

| SIT-directed Formation | Instant at pH ≤ 8 | Room temperature | Instantaneous | Fastest, chemoselective | [4] |

| Iodine-mediated Oxidation | Aqueous acetic acid solution | Room temperature | 25 minutes | Rapid, simultaneous deprotection | [7] |

Dimethyl sulfoxide represents an alternative oxidizing system particularly effective for basic peptide sequences, operating at concentrations between 0.1 and 5% weight per volume, with 1% providing optimal results [1]. This approach demonstrates enhanced effectiveness at slightly elevated temperatures, with 35 degrees Celsius representing the preferred reaction temperature [1]. The reaction timeline extends from 5 to 120 hours, with typical completion achieved within 24 hours [1].

Air oxidation in buffered aqueous systems offers a particularly gentle approach to disulfide formation, utilizing 0.01 molar ammonium acetate buffer at physiological pH values [6]. This method requires extended reaction times of 36 to 72 hours but provides excellent selectivity and minimal side product formation [6]. The simplicity of this approach makes it particularly attractive for large-scale synthetic operations where the extended timeline can be accommodated within production schedules.

The sec-isoamyl thiol protecting group strategy represents a revolutionary advancement in directed disulfide bond formation, enabling instantaneous cyclization upon deprotection at pH values of 8 or below [4]. This approach utilizes the dual functionality of the sec-isoamyl thiol group, which serves both as a protecting group during synthesis and as a directing group for subsequent disulfide formation [4]. The method eliminates the need for traditional oxidizing reagents and provides unparalleled reaction speed and selectivity [4].

Iodine-mediated oxidation in aqueous acetic acid solutions provides rapid disulfide formation with simultaneous removal of acetamidomethyl protecting groups [7]. This approach achieves complete cyclization within 25 minutes while maintaining high selectivity for the desired disulfide connectivity [7]. The method represents an efficient one-pot procedure that combines deprotection and oxidation steps into a single operation.

Advanced Delivery Systems

Biodegradable Microsphere Fabrication Techniques

The development of biodegradable microsphere delivery systems for somatostatin acetate represents a sophisticated approach to achieving sustained therapeutic levels while protecting the peptide from enzymatic degradation [8] [9] [10]. Multiple fabrication methodologies have been developed, each offering distinct advantages in terms of encapsulation efficiency, release kinetics, and manufacturing scalability.

The oil-in-water solvent evaporation method represents the most widely utilized approach for somatostatin acetate encapsulation, employing poly(lactic-co-glycolic acid) or poly(lactic acid) polymers dissolved in organic solvents such as methylene chloride or ethyl acetate [8] [10]. This technique achieves encapsulation efficiencies ranging from 63.7 to 82.5%, with methylene chloride providing superior results compared to the more biocompatible ethyl acetate [8]. The resulting microspheres exhibit spherical morphology with particle sizes ranging from 10 to 200 micrometers, displaying characteristic biphasic release profiles with initial rapid release followed by sustained delivery phases [8] [10].

Water-in-oil-in-water multiple emulsion techniques provide enhanced control over peptide encapsulation and release characteristics through the formation of complex internal structures [9] [11]. This methodology enables encapsulation efficiencies of 55 to 60% when optimized for dense matrix formation [9]. The internal aqueous phase containing dissolved somatostatin acetate becomes entrapped within polymer droplets, creating a protective environment that minimizes peptide degradation during the encapsulation process [9]. The morphological characteristics of these microspheres depend critically on osmotic pressure gradients between internal and external aqueous phases, with controlled salt gradients enabling the production of either porous or dense polymer matrices [9] [11].

Table 3: Biodegradable Microsphere Fabrication Techniques

| Method | Polymer | Encapsulation Efficiency (%) | Particle Size (μm) | Drug Release Characteristics | Reference |

|---|---|---|---|---|---|

| Oil-in-Water (O/W) Solvent Evaporation | PLGA/PLA in methylene chloride | 63.7-82.5 | 10-200 | Biphasic: rapid then slow | [8] [10] |

| Water-in-Oil-in-Water (W/O/W) Multiple Emulsion | PLGA/PLA in methylene chloride | 55-60 (dense matrix) | Variable based on osmotic gradient | Controlled by matrix porosity | [9] [11] |

| Co-solvent Method | PLGA/PLA with methanol co-solvent | 76.8 (up to 50% v/v methanol) | Similar to O/W | Dependent on co-solvent content | [8] [10] |

| Solid-in-Oil-in-Water (S/O/W) | PLGA with suspended drug | 70-90 | 47 | High burst (25-30% in 1 day) | [12] |

| Spray Drying | PLGA in organic solvent | 52-99 | 1.1-2.2 | Variable (24h to 130h) | [12] |

| Oil-in-Oil (O/O) Method | PLGA in non-aqueous system | Comparable to aqueous methods | Comparable to O/W | Sustained release | [8] [10] |

Solid-in-oil-in-water emulsion techniques address the challenges associated with highly water-soluble peptides by incorporating the drug as suspended solid particles rather than dissolved species [12]. This approach achieves encapsulation efficiencies ranging from 70 to 90%, though it typically produces microspheres with higher initial burst release characteristics, with 25 to 30% of the encapsulated peptide released within the first day [12]. The particle size distribution centers around 47 micrometers, providing appropriate dimensions for intramuscular or subcutaneous administration [12].

Spray drying methodologies offer advantages in terms of process scalability and continuous production capabilities [12]. This technique achieves variable encapsulation efficiencies ranging from 52 to 99%, depending on the specific polymer composition and processing parameters employed [12]. The resulting microspheres exhibit smaller particle sizes, typically ranging from 1.1 to 2.2 micrometers, which may provide advantages for certain administration routes [12]. Release characteristics vary considerably based on the polymer properties and processing conditions, with complete release timeframes ranging from 24 hours to 130 hours [12].

The oil-in-oil method represents a non-aqueous alternative that eliminates exposure of the peptide to potentially destabilizing aqueous interfaces during the fabrication process [8] [10]. This approach achieves encapsulation efficiencies comparable to conventional aqueous methods while potentially offering improved peptide stability [8] [10]. The elimination of aqueous phases reduces the risk of hydrolytic degradation during the encapsulation process and may provide advantages for particularly sensitive peptide formulations.

Solvent Evaporation versus Co-solvent Approaches

The comparison between traditional solvent evaporation methods and advanced co-solvent approaches reveals significant differences in both process complexity and resulting microsphere characteristics [8] [10] [13]. These methodological variations have important implications for manufacturing scalability, product quality, and economic considerations.

Traditional solvent evaporation techniques utilize single organic solvents such as dichloromethane or ethyl acetate, with the peptide incorporated as dispersed solid particles [8] [10] [13]. This approach offers simplicity in terms of process design and requires fewer optimization parameters, making it attractive for initial development work [13]. The encapsulation mechanism relies on physical entrapment of drug particles during the solvent removal process, typically achieving encapsulation efficiencies ranging from 63 to 85% [8] [10]. The resulting microspheres exhibit spherical morphology with characteristically porous surface structures resulting from the dissolution of drug particles located near the particle surface [8].

Table 4: Solvent Evaporation versus Co-solvent Approaches Comparison

| Aspect | Solvent Evaporation | Co-solvent Approach | Reference |

|---|---|---|---|

| Solvent Type | Single organic solvent (DCM, ethyl acetate) | Organic solvent + co-solvent (methanol/ethanol) | [8] [10] [13] |

| Drug Solubility Requirement | Drug dispersed as solid particles | Drug dissolved in co-solvent mixture | [8] [10] [13] |

| Encapsulation Mechanism | Physical entrapment during solvent removal | Molecular-level incorporation | [8] [10] |

| Typical Efficiency (%) | 63-85 | 76-77 (optimal conditions) | [8] [10] |

| Process Complexity | Simple, fewer steps | More complex optimization required | [13] |

| Particle Morphology | Spherical with porous surface | Smoother surface morphology | [8] |

| Scale-up Feasibility | High - established process | Moderate - requires optimization | [13] |

| Environmental Impact | High solvent waste generation | Additional solvent considerations | [14] |

| Cost Consideration | Lower reagent costs | Higher due to multiple solvents | [14] |

Co-solvent approaches represent a more sophisticated methodology that incorporates polar co-solvents such as methanol or ethanol to achieve molecular-level dissolution of the peptide within the organic polymer solution [8] [10] [13]. This technique enables the preparation of homogeneous solutions containing both polymer and peptide, resulting in more uniform drug distribution within the final microsphere matrix [8]. Under optimal conditions, with co-solvent concentrations up to 50% volume per volume, this approach achieves encapsulation efficiencies of 76 to 77% [8] [10]. The resulting microspheres exhibit smoother surface morphology compared to conventional solvent evaporation products, reflecting the more homogeneous internal drug distribution [8].

The mechanistic differences between these approaches have significant implications for drug release characteristics. Solvent evaporation methods, with their heterogeneous drug distribution, tend to produce microspheres with distinct release phases corresponding to surface-associated drug and matrix-embedded drug populations [8] [10]. Co-solvent approaches, with their more homogeneous drug distribution, typically provide more predictable and controllable release kinetics [8].

Process complexity considerations favor traditional solvent evaporation methods for initial development and smaller-scale production [13]. The requirement for only a single organic solvent simplifies both the manufacturing process and the associated quality control procedures [13]. Co-solvent approaches require more extensive optimization to identify appropriate solvent ratios and processing conditions, but may offer advantages in terms of product consistency and performance [13].

Environmental and economic factors present important considerations for method selection. Traditional solvent evaporation generates substantial volumes of organic waste, particularly problematic for large-scale manufacturing operations [14]. The production of 20 kilograms of an 18-residue peptide can generate approximately 300 metric tons of used solvent and other waste materials [14]. Co-solvent approaches, while requiring additional solvents, may offer opportunities for improved process efficiency and reduced waste generation through optimized recovery and recycling procedures [14].